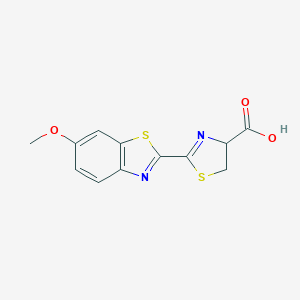

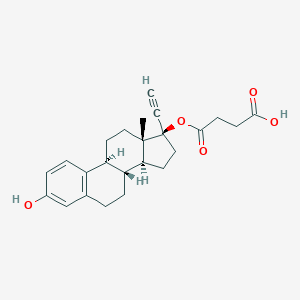

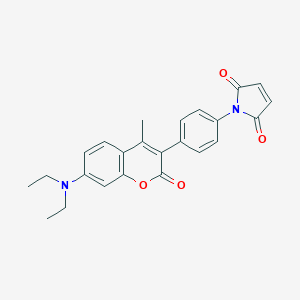

4-methoxy-2-methyl-1H-indole

Overview

Description

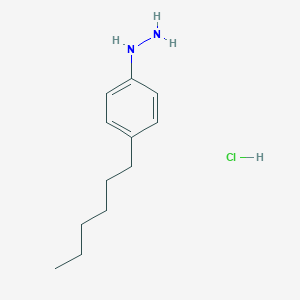

4-methoxy-2-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Novel and Simple Syntheses of 5H-Pyrido[4, 3-b]indole (γ-Carboline) Derivatives Having a Methoxycarbonyl Group at the 4-Position Based on 1-Hydroxyindole Chemistry" describes a synthetic method for γ-carboline derivatives, which are structurally related to 4-methoxy-2-methyl-1H-indole. This method could potentially be adapted for the synthesis of 4-methoxy-2-methyl-1H-indole by modifying the substituents and reaction conditions.

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are essential tools for analyzing the molecular structure of indole derivatives. The paper "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate: A potential precursor to biologically active molecules" provides insights into the electronic nature and vibrational modes of a related molecule, which could be relevant for understanding the structure of 4-methoxy-2-methyl-1H-indole.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including cyclization and condensation. The paper "Methoxide ion mediated reactions of methyl azidoacetate with 4-and 2-cyanobenzaldehyde. An unexpected cyclization of the ortho isomer to a 2(1H)-benzazepine derivative" discusses the reactivity of indole precursors in the presence of sodium methoxide, which could provide insights into the types of reactions that 4-methoxy-2-methyl-1H-indole might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect properties such as solubility, melting point, and reactivity. The paper "1 - The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]" reviews the properties of related indole compounds, which could be used to infer the properties of 4-methoxy-2-methyl-1H-indole.

Relevant Case Studies

Case studies involving indole derivatives often focus on their biological activity. For example, the paper "Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents" explores the antitumor activity of certain indole derivatives. Although not directly about 4-methoxy-2-methyl-1H-indole, this study could suggest potential pharmacological applications for the compound .

Scientific Research Applications

-

Antiviral Activity

- Field: Virology

- Application: Indole derivatives have been found to possess antiviral properties .

- Method: Specific indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested as antiviral agents .

- Results: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

-

Anti-inflammatory Activity

- Field: Pharmacology

- Application: Certain indole derivatives have shown anti-inflammatory and analgesic activities .

- Method: Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide were synthesized and tested .

- Results: These compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

-

Antioxidant Activity

- Field: Biochemistry

- Application: Indole derivatives have been found to possess antioxidant properties .

- Method: The antioxidant properties of indole derivatives were tested in iron-induced lecithin oxidative damage and the iron/deoxyribose system .

- Results: The indole derivative exhibited the strongest capability to decrease lipid peroxidation .

-

Anticancer Activity

-

Antimicrobial Activity

- Field: Microbiology

- Application: Indole derivatives have been found to possess antimicrobial properties .

- Method: Various indole derivatives are synthesized and tested for their antimicrobial properties .

- Results: Many indole derivatives have shown promising results in inhibiting the growth of various microbes .

-

Antidiabetic Activity

- Field: Endocrinology

- Application: Indole derivatives have been found to possess antidiabetic properties .

- Method: Various indole derivatives are synthesized and tested for their antidiabetic properties .

- Results: Many indole derivatives have shown promising results in managing blood glucose levels .

-

Anti-HIV Activity

-

Antitubercular Activity

- Field: Microbiology

- Application: Indole derivatives have been found to possess antitubercular properties .

- Method: Various indole derivatives are synthesized and tested for their antitubercular properties .

- Results: Many indole derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .

-

Antimalarial Activity

- Field: Parasitology

- Application: Indole derivatives have been found to possess antimalarial properties .

- Method: Various indole derivatives are synthesized and tested for their antimalarial properties .

- Results: Many indole derivatives have shown promising results in inhibiting the growth of Plasmodium species .

-

Anticholinesterase Activity

- Field: Neurology

- Application: Indole derivatives have been found to possess anticholinesterase properties .

- Method: Various indole derivatives are synthesized and tested for their anticholinesterase properties .

- Results: Many indole derivatives have shown promising results in inhibiting cholinesterase, an enzyme that breaks down acetylcholine in the brain .

Future Directions

Indole derivatives are being extensively researched for their potential therapeutic applications. For instance, indole scaffolds are being explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name |

4-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWNDWTXECQVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444619 | |

| Record name | 4-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-2-methyl-1H-indole | |

CAS RN |

17897-50-6 | |

| Record name | 4-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)